Hydroxyitraconazole is the major active metabolite of the triazole antifungal drug, Itraconazole [1-6, 8, 10, 12, 15-17, 19-21, 23-31]. It is formed through hepatic metabolism of Itraconazole, primarily by the cytochrome P450 (CYP) 3A4 enzyme [, , , , , , ]. Like its parent compound, Hydroxyitraconazole exhibits potent antifungal activity, contributing significantly to the overall therapeutic effect of Itraconazole [, , , , , , , , , ].
Hydroxyitraconazole falls under the category of antifungal agents, specifically classified as a triazole derivative. It functions by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes, thereby disrupting cellular integrity and function.
The synthesis of hydroxyitraconazole can be achieved through several methods, primarily involving the metabolic conversion from itraconazole. This transformation occurs in the liver, where cytochrome P450 enzymes play a crucial role. The specific enzymatic pathways involved include hydroxylation at various positions on the itraconazole molecule.
The synthesis process typically requires careful control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and analysis of the synthesized compound. Analytical methods validated for quantifying hydroxyitraconazole include liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for precise measurement in biological samples .
The molecular structure of hydroxyitraconazole can be represented as follows:
The structure features multiple functional groups characteristic of triazole compounds, including a triazole ring and hydroxyl groups that contribute to its antifungal activity.
Hydroxyitraconazole's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.
Hydroxyitraconazole participates in various chemical reactions typical of triazole derivatives. These include:
The stability and reactivity of hydroxyitraconazole are influenced by its functional groups, which can interact with other biological molecules. Understanding these reactions is essential for predicting its behavior in biological systems and optimizing therapeutic regimens.
The mechanism by which hydroxyitraconazole exerts its antifungal effects involves:
Pharmacokinetic studies indicate that hydroxyitraconazole has a longer half-life compared to itraconazole, allowing for sustained antifungal activity even after dosing .
Relevant analyses include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and phase transitions.
Hydroxyitraconazole is primarily utilized in clinical settings for:
Additionally, ongoing research explores its potential applications in combination therapies to enhance antifungal efficacy while minimizing side effects associated with higher doses of itraconazole .
Hydroxyitraconazole (OH-ITZ) is the principal bioactive metabolite of the antifungal drug itraconazole (ITZ). Its formation is mediated predominantly by cytochrome P450 3A4 (CYP3A4), which catalyzes the oxidation of ITZ at the tertiary carbon of the sec-butyl side chain. This hydroxylation reaction occurs primarily in the liver and intestine, with intestinal first-pass metabolism contributing significantly to systemic OH-ITZ exposure [5] [6]. The reaction follows Michaelis-Menten kinetics, with an estimated intrinsic clearance (CLint) of 4.2 µL/min/pmol CYP3A4 for ITZ in recombinant enzyme systems [5].
In vitro studies using human liver microsomes demonstrate that CYP3A4 inhibition (e.g., by ketoconazole) reduces OH-ITZ formation by >90%, confirming the enzyme's central role [2] [5]. Notably, OH-ITZ itself is a potent noncompetitive inhibitor of CYP3A4, with an inhibition constant (Ki) of 38 ± 3 nM in rat models—a value consistent with human liver microsome data (Ki = 42 nM) [6] [9]. This creates a feedback loop where initial ITZ metabolism generates OH-ITZ, which subsequently inhibits further CYP3A4-mediated metabolism of both compounds.
Table 1: Kinetic Parameters of Itraconazole Hydroxylation by CYP3A4 Variants [5]
CYP3A4 Variant | Vmax (pmol/min/pmol) | Km (µM) | CLint (µL/min/pmol) | Relative Activity (%) |
---|---|---|---|---|
Wild Type (CYP3A4.1) | 4.8 ± 0.3 | 11.4 ± 1.2 | 0.42 | 100 (Reference) |
CYP3A4*2 | 1.9 ± 0.2* | 13.6 ± 2.1 | 0.14* | 33.3 |
CYP3A4*5 | 3.1 ± 0.4* | 28.7 ± 4.3* | 0.11* | 26.2 |
CYP3A4*18 | 5.2 ± 0.5 | 9.8 ± 1.5 | 0.53 | 126.2 |
*Values significantly different from wild type (p<0.05) |
ITZ undergoes complex biotransformation yielding over 30 metabolites, with OH-ITZ representing the primary pharmacologically active metabolite. Secondary metabolites include keto-itraconazole (keto-ITZ) and N-desalkyl-itraconazole (ND-ITZ), both formed via minor CYP3A4 pathways [2] [6]. Key distinctions include:
Bioassays historically overestimated ITZ concentrations by 3.5–10-fold due to cross-reactivity with OH-ITZ, which demonstrates 2–3 times greater activity than ITZ against bioassay indicator organisms (e.g., Candida kefyr) [10]. This discrepancy underscores the necessity of chromatographic methods (e.g., LC-MS/MS) for specific quantification.
Table 2: Prevalence and Pharmacological Impact of Major Itraconazole Metabolites [2] [3] [10]
Metabolite | Formation Pathway | Steady-State Plasma Ratio (vs. ITZ) | Relative Antifungal Activity | CYP3A4 Inhibition Ki (nM) |
---|---|---|---|---|
Hydroxyitraconazole (OH-ITZ) | CYP3A4 hydroxylation | 1.73 (Median) | 1.0–1.2x ITZ | 38–42 |
Keto-itraconazole | CYP3A4 oxidation | 0.05–0.10 | 0.2–0.4x ITZ | 210 |
N-desalkyl-itraconazole | CYP3A4 N-dealkylation | 0.03–0.08 | 0.1–0.3x ITZ | 185 |
Interindividual variability in OH-ITZ exposure arises from genetic and non-genetic factors affecting CYP3A4 activity:
Clinical data from 1,223 patients reveal a moderate correlation between ITZ and OH-ITZ concentrations (Pearson’s r=0.78), yet the OH-ITZ:ITZ ratio varies 70-fold (0.13–8.96) [3]. This variability complicates TDM, as OH-ITZ concentrations cannot be reliably predicted from ITZ levels alone.
Table 3: Factors Contributing to Interindividual Variability in OH-ITZ Exposure [3] [4] [5]
Factor | Impact on OH-ITZ Exposure | Mechanism | Clinical Relevance |
---|---|---|---|
CYP3A4*5 allele | ↓ 50–70% | Reduced enzyme catalytic activity | Higher ITZ accumulation risk |
AKR1D1 rs1872930 (3’-UTR SNP) | ↑ 20–40% | Enhanced bile acid-mediated CYP3A4 induction | Altered clearance of CYP3A4 substrates |
Intestinal CYP3A4 activity | ↑ 2–3 fold (vs. hepatic) | First-pass metabolism | Variable bioavailability of ITZ |
Concomitant CYP3A4 inhibitors | ↑ 40–60% | Competition for metabolic enzymes | Drug interaction risks |
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